1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-16(24-18-6-3-2-4-7-18)20(22)21-11-9-17(10-12-21)14-25-15-19-8-5-13-23-19/h2-8,13,16-17H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIPDELCXQCXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CSCC2=CC=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves the reaction of furan-2-ylmethyl thiol with a piperidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Modifications in Piperidine-Based Analogs
Core Variations
- Piperidine vs. Piperazine: The compound 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one () replaces piperidine with piperazine, introducing a second nitrogen atom.
Substituent Variations
- Furan vs. Thiophene: Analogs such as 1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one () and 3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one () substitute furan with thiophene.
- Phenoxypropanone vs. Fluorophenyl Ethanone: The compound 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone () replaces the phenoxypropan-1-one group with a 4-fluorophenyl ethanone. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s phenoxy group .
Pharmacological and Physicochemical Properties
Key Differences in Functional Groups
Biological Activity
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound with potential therapeutic applications. Its unique structural features, including a furan ring, a piperidine moiety, and thioether functionalities, suggest a variety of biological activities. This article reviews the available literature on its biological activity, synthesis, and potential mechanisms of action.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 273.39 g/mol. The presence of the furan ring may contribute to its reactivity, while the piperidine structure may enhance its pharmacological properties.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity. The furan and piperidine rings are known to interact with various biological targets, including enzymes and receptors, potentially modulating their activities.
Anticancer Activity
Research has suggested that this compound may also possess anticancer properties. The structural components allow for interactions with cellular pathways involved in tumor growth and proliferation. Further studies are necessary to elucidate the specific mechanisms through which it exerts these effects .
While the exact mechanism of action for this compound is not fully understood, it is hypothesized to involve:
- Binding Interactions : The furan ring can engage in hydrogen bonding and π–π stacking with biological targets.
- Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic pathways relevant to disease processes.
Study on Antiviral Activity
A study investigating similar compounds revealed that derivatives containing furan rings demonstrated low cytotoxicity while inhibiting viral proteases effectively. This suggests that this compound could be explored as a potential antiviral agent .
Cytotoxicity Assessment
In vitro cytotoxicity assessments have shown that certain derivatives exhibit CC50 values exceeding 100 μM in various cell lines, indicating a favorable safety profile for further development as therapeutic agents .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Utilizing appropriate precursors and reagents.
- Introduction of Furan and Thioether Groups : Employing methods such as nucleophilic substitution reactions.
- Characterization : Techniques like NMR spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.39 g/mol |
| Antimicrobial Activity | Preliminary evidence |
| Anticancer Activity | Under investigation |
| CC50 (Cytotoxicity) | >100 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
